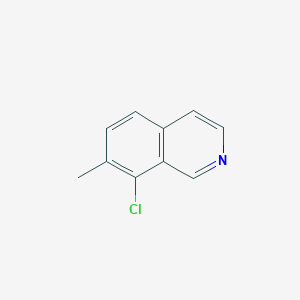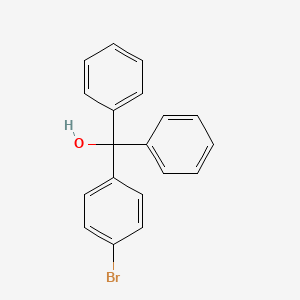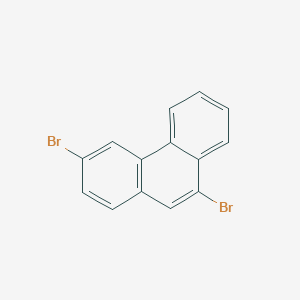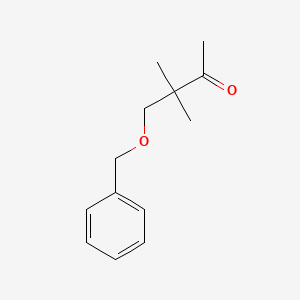
4-(Fluoromethyl)aniline
Descripción general
Descripción
4-(Fluoromethyl)aniline, also known as Benzenamine, 4-(fluoromethyl), is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.
Mecanismo De Acción
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that aniline derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or disruption of cellular processes .
Biochemical Pathways
For instance, some aniline derivatives have been found to have antimicrobial and anticancer activities, suggesting that they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
Aniline derivatives are generally known to be metabolized in the liver, and their bioavailability can be influenced by factors such as the route of administration and the presence of other substances .
Result of Action
Some aniline derivatives have been found to cause cytogenetic disorders and have a phytotoxic effect on the roots of allium cepa seedlings .
Action Environment
The action, efficacy, and stability of 4-(Fluoromethyl)aniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances can influence the compound’s action, either by interacting with the compound itself or by affecting its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)aniline can be achieved through several methods. One common approach involves the selective fluorination of 4-(chloromethyl)aniline using hydrogen fluoride under catalytic conditions . Another method includes the reaction of 4-(bromomethyl)aniline with a fluorinating agent such as silver fluoride or potassium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fluorination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Fluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, amines, and substituted anilines .
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)aniline has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methyl group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different electronic and steric properties.
4-Chloroaniline: Has a chlorine atom instead of a fluoromethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Fluoromethyl)aniline is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
4-(fluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYVFDFOHPQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601729 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61865-29-0 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)

![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)









